molecular formula C8H9N3O2 B10910202 [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol

[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol

Cat. No.: B10910202
M. Wt: 179.18 g/mol
InChI Key: QORSPABEMGNNSK-UHFFFAOYSA-N
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Description

[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H9N3O2 It features a pyrazole ring fused with an isoxazole ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridines with hydrazine hydrate in acetic acid, followed by cyclization to form the pyrazole ring . The isoxazole ring can be introduced through a subsequent reaction involving hydroxylamine and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles.

Mechanism of Action

The mechanism of action of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the pyrazole and isoxazole rings in This compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)10-13-8/h2-4,12H,5H2,1H3

InChI Key

QORSPABEMGNNSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NO2)CO

Origin of Product

United States

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